molecular formula C13H16O3 B13004497 3-Ethoxy-1-phenylcyclobutanecarboxylic acid

3-Ethoxy-1-phenylcyclobutanecarboxylic acid

Cat. No.: B13004497
M. Wt: 220.26 g/mol
InChI Key: ZBSUWMYQWZONRC-UHFFFAOYSA-N
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Description

3-Ethoxy-1-phenylcyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O3 It is a member of the cyclobutanecarboxylic acid family, characterized by a cyclobutane ring substituted with an ethoxy group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1-phenylcyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 3-phenylpropanoate with a suitable cyclizing agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to reflux conditions to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-1-phenylcyclobutanecarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

    Oxidation: Formation of 3-ethoxy-1-phenylcyclobutanone or this compound.

    Reduction: Formation of 3-ethoxy-1-phenylcyclobutanol or 3-ethoxy-1-phenylcyclobutanal.

    Substitution: Formation of 3-methoxy-1-phenylcyclobutanecarboxylic acid.

Scientific Research Applications

3-Ethoxy-1-phenylcyclobutanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-phenylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3-Phenylcyclobutanecarboxylic acid: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

    3-Methoxy-1-phenylcyclobutanecarboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.

    1-Phenylcyclobutanecarboxylic acid:

Uniqueness: 3-Ethoxy-1-phenylcyclobutanecarboxylic acid is unique due to the presence of both an ethoxy group and a phenyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-ethoxy-1-phenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-2-16-11-8-13(9-11,12(14)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15)

InChI Key

ZBSUWMYQWZONRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C1)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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